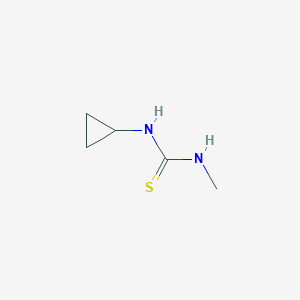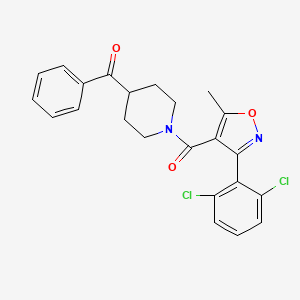
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone
カタログ番号 B2594235
CAS番号:
257946-66-0
分子量: 443.32
InChIキー: WGCAZWGEIGGLKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone, also known as compound A, is an organic compound containing both a piperidine and an isoxazole moiety. It has a wide range of applications in scientific research and is used as a model compound in many biochemical and physiological studies.
科学的研究の応用
Antidepressant Potential
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to the given structure, were designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity in vivo, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
NR1/2B N-methyl-D-aspartate Receptor Antagonism
- A study identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides, related to the queried compound. These derivatives demonstrated significant activity in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Antibacterial Applications
- A novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized, exhibiting promising antibacterial activity. This suggests potential utility in developing new broad-spectrum antibiotics (Chandra et al., 2020).
Antimicrobial Activity
- Compounds with structural similarities were tested for antimicrobial activity, showing variable and modest activity against bacteria and fungi. This underscores the potential of such compounds in antimicrobial applications (Patel et al., 2011).
Anticancer Potential
- A study on 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the queried compound, revealed anticancer activity against a panel of 60 cancer cell lines. This highlights the potential of these compounds in cancer therapy (Katariya et al., 2021).
Other Applications
- Various studies have explored compounds with structural similarities for diverse applications such as insecticidal and herbicidal activities, molecular docking for antibacterial activity, and synthesis techniques (Wang et al., 2015); (Shahana et al., 2020); (El-Meguid, 2014).
特性
IUPAC Name |
[1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14-19(21(26-30-14)20-17(24)8-5-9-18(20)25)23(29)27-12-10-16(11-13-27)22(28)15-6-3-2-4-7-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAZWGEIGGLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)

![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2594157.png)
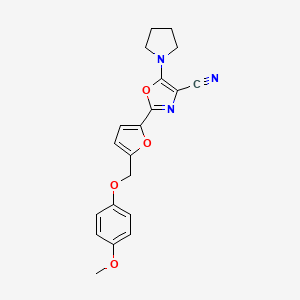
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)

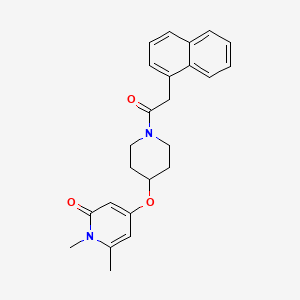
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
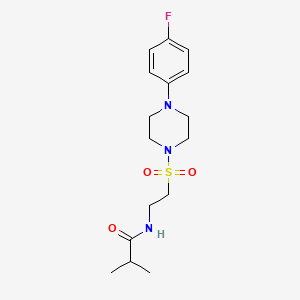
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate](/img/structure/B2594172.png)


